molecular formula C10H13NO3S B1454401 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1410694-99-3

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1454401
CAS RN: 1410694-99-3
M. Wt: 227.28 g/mol
InChI Key: WYTNXIDKKIJMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1410694-99-3 . It has a molecular weight of 227.28 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pharmacological Potential of Heterocyclic Systems

Heterocyclic compounds, including thiazoles and oxadiazoles, are recognized for their versatile pharmacological potential. Studies have demonstrated that these scaffolds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antitumor, and antiviral effects. The ability to chemically modify these structures enhances their significance in medicinal chemistry, offering pathways for the development of new therapeutic agents (Lelyukh, 2019). Additionally, the combination of thiazole or oxadiazole cores with other heterocycles has led to synergistic effects in many cases, underscoring their importance as structural matrices for drug-like molecules synthesis.

Synthetic Routes and Chemical Transformations

Research on synthetic methodologies and chemical transformations of heterocyclic compounds, such as thiazoles, reveals their potential for creating a variety of biologically active molecules. These synthetic approaches not only facilitate the development of novel compounds with enhanced pharmacological profiles but also contribute to the diversity of structures accessible for drug discovery efforts. The exploration of different synthetic routes, including Knoevenagel condensation, highlights the adaptability and utility of these compounds in medicinal chemistry (Petrov & Androsov, 2013).

properties

IUPAC Name

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-6-8(10(12)13)15-9(11-6)7-3-2-4-14-5-7/h7H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNXIDKKIJMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCOC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
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4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

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